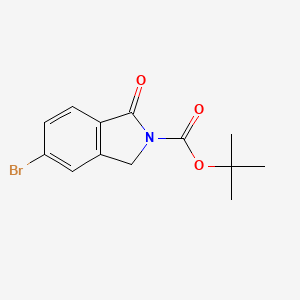

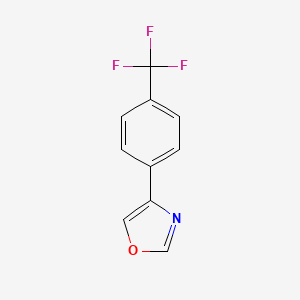

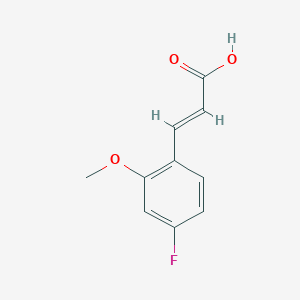

2,4-二氟-5-甲酰基苯甲腈

描述

Synthesis Analysis

The synthesis of related difluorobenzonitrile compounds has been reported. For instance, 3,4-difluorobenzonitrile has been synthesized from 3,4-dichlorobenzoyl chloride through a series of reactions including amidation, dehydration, and fluorination . Another synthesis approach for difluorobenzonitrile derivatives involves the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles . These methods could potentially be adapted for the synthesis of 2,4-difluoro-5-formylbenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of difluorobenzonitrile derivatives has been studied using various spectroscopic techniques. For example, the microwave spectrum of 2,6-difluorobenzonitrile has been analyzed, providing rotational and centrifugal distortion constants, which give insights into the molecular geometry . Although the exact structure of 2,4-difluoro-5-formylbenzonitrile is not discussed, similar analytical methods could be employed to determine its molecular structure.

Chemical Reactions Analysis

Difluorobenzonitrile compounds participate in various chemical reactions. Trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations of aromatic compounds with aldehydes, which could be relevant for reactions involving the formyl group of 2,4-difluoro-5-formylbenzonitrile . Additionally, the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to form xanthone derivatives indicates the potential reactivity of the nitrile group in acid-catalyzed conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorobenzonitrile derivatives can be inferred from studies on similar compounds. For instance, the geometrical structure, vibrational spectra, and thermodynamic properties of 5-fluoro-2-methylbenzonitrile have been investigated using Density Functional Theory (DFT) . These properties are crucial for understanding the behavior of 2,4-difluoro-5-formylbenzonitrile in different environments and could guide the development of new applications for this compound.

科学研究应用

合成和化学反应

衍生物的合成

2,4-二氟-5-甲酰基苯甲腈用于合成各种衍生物。例如,它已被用于合成2,3-二氢-3-甲基亚甲基-1H-异吲哚-1-酮,其中在C(5)和/或C(6)处引入了取代基,展示了该化合物的化学多样性(Kobayashi et al., 2010)。

复合物的形成

该化合物参与了与溶液中各种亲核试剂形成Meisenheimer型σ-复合物的过程,表明其反应性和在形成复杂分子结构方面的潜力(Foreman & Foster, 1969)。

材料科学和聚合物化学

- 聚合物开发: 2,4-二氟-5-甲酰基苯甲腈用于聚合物的开发。例如,它已被用于聚缩合过程中生产完全可溶性聚醚,展示了它在材料科学和聚合物化学领域的重要性(Kricheldorf et al., 2005)。

药物和生物医学应用

选择性荧光和比色指示剂

它已被用作裸眼和荧光识别人类乳腺癌细胞MCF7中Pd 2+的选择性探针,突显了其在生物医学研究和癌细胞成像中的潜在用途(Ghosh et al., 2015)。

放射氟化和生物聚合物标记

该化合物在放射化学中也具有重要意义,特别是在制备放射氟化合物和标记敏感生物聚合物方面,表明其在制备放射性药物中的实用性(Zlatopolskiy et al., 2012)。

腐蚀抑制

- 金属腐蚀抑制: 2,4-二氟-5-甲酰基苯甲腈的衍生物已被研究其腐蚀抑制性能,可应用于保护金属如钢在腐蚀环境中(Verma et al., 2015)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

属性

IUPAC Name |

2,4-difluoro-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNBDUKGSPZDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-formylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)

![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)